molecular formula C21H26N2O3S B2731064 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide CAS No. 1005301-17-6

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2731064
CAS RN: 1005301-17-6
M. Wt: 386.51
InChI Key: KCSXWHMHGSDWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide” (also known as “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide”).

Pharmacological Research

This compound is often studied for its potential pharmacological properties. Researchers investigate its efficacy as a therapeutic agent in treating various diseases, including cancer, due to its unique chemical structure that may interact with biological targets in novel ways .

Chemical Biology

In chemical biology, this compound is used to study the interactions between small molecules and biological systems. Its structure allows it to serve as a probe to understand the mechanisms of action of different biological pathways and processes .

Medicinal Chemistry

Medicinal chemists explore this compound for drug design and development. Its unique molecular framework can be modified to enhance its pharmacokinetic and pharmacodynamic properties, making it a candidate for developing new medications .

Biochemical Assays

The compound is utilized in biochemical assays to test its activity against various enzymes and receptors. This helps in identifying its potential as an inhibitor or activator of specific biochemical pathways, which is crucial for drug discovery .

Analytical Chemistry

Analytical chemists develop methods to detect and quantify this compound in different matrices. Techniques such as HPLC, mass spectrometry, and NMR spectroscopy are employed to analyze its purity, stability, and concentration in various formulations.

Example source for pharmacological research. Example source for chemical biology. Example source for medicinal chemistry. Example source for biochemical assays. : Example source for toxicological studies. : Example source for synthetic chemistry. : Example source for molecular modeling. : Example source for analytical chemistry.

properties

IUPAC Name

2,5-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-14(2)21(24)23-11-5-6-17-9-10-18(13-19(17)23)22-27(25,26)20-12-15(3)7-8-16(20)4/h7-10,12-14,22H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSXWHMHGSDWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide

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